molecular formula C8H12ClN3O2 B13929294 6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No.: B13929294
M. Wt: 217.65 g/mol
InChI Key: XZLIOVFRMDIXOE-UHFFFAOYSA-N
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Description

6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine is a chemical compound with the molecular formula C8H12ClN3O2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position and a 2,2-dimethoxyethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine typically involves the reaction of appropriate pyrimidine precursors with chloro and dimethoxyethyl substituents. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the 2,2-dimethoxyethyl group through alkylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine involves its interaction with specific molecular targets. The chloro and dimethoxyethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,4-diaminopyrimidine
  • 6-chloro-2,4-dimethoxypyrimidine
  • 5-(2,2-dimethoxyethyl)-2,4-diaminopyrimidine

Uniqueness

6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine is unique due to the specific combination of chloro and dimethoxyethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

6-chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

XZLIOVFRMDIXOE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(N=CN=C1Cl)N)OC

Origin of Product

United States

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